

# An In-depth Technical Guide to the Physical and Chemical Properties of Sulfamethylthiazole

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## Compound of Interest

Compound Name: **Sulfamethylthiazole**

Cat. No.: **B1211108**

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Sulfamethylthiazole** is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that were among the first drugs to be effective against bacterial infections. As a member of the thiazole group, its specific chemical structure confers distinct physical and chemical properties that are critical to its formulation, mechanism of action, and overall therapeutic profile. This document provides a detailed examination of these properties, supported by experimental methodologies and visual representations of its biochemical pathway.

## Core Physical and Chemical Properties

The fundamental properties of **Sulfamethylthiazole** are summarized below. These data are crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

## General Properties

Property	Value	Reference
IUPAC Name	4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> S <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	269.3 g/mol	<a href="#">[1]</a>
CAS Number	515-59-3	<a href="#">[1]</a>

## Physicochemical Data

Quantitative data for key physicochemical parameters are essential for drug development. The table below presents available data for **Sulfamethylthiazole** and closely related sulfonamides for comparative purposes.

Property	Sulfamethylthiazole	Sulfamethizole (Analogue)	Sulfathiazole (Analogue)	Sulfamethoxazole (Analogue)
Melting Point (°C)	Not available in search results	208 - 210 <a href="#">[2]</a> <a href="#">[3]</a>	~202 (Form I) <a href="#">[4]</a>	167 <a href="#">[5]</a>
Water Solubility	Not available in search results	529 mg/L (at 20°C) <a href="#">[3]</a>	Insoluble <a href="#">[4]</a>	Sparingly soluble in aqueous buffers <a href="#">[6]</a>
Solubility in Organic Solvents	Not available in search results	Soluble in Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly) <a href="#">[3]</a>	Soluble in dilute aqueous acid and base <a href="#">[4]</a>	Soluble in Ethanol (~0.25 mg/ml), DMSO (~50 mg/ml), DMF (~50 mg/ml) <a href="#">[6]</a>
pKa	Data available in IUPAC Digitized pKa Dataset <a href="#">[1]</a>	5.45 (at 25°C) <a href="#">[3]</a>	Not available in search results	2.1 and 5.3 <a href="#">[7]</a>

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of pharmaceutical compounds. While specific spectra for **Sulfamethylthiazole** were not retrieved, data for the closely related Sulfamethoxazole provide a representative profile for this class of compounds.

Spectroscopic Method	Key Observations for Sulfamethoxazole (Analogue)
UV-Vis Spectroscopy	Exhibits a primary absorption maximum ( $\lambda_{\text{max}}$ ) around 262-273 nm, which is attributed to the $\pi$ - $\pi^*$ transition of the aniline moiety. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Infrared (IR) Spectroscopy	Characteristic bands corresponding to the $\text{NH}_2$ group are observed. The spectral region between $3000 \text{ cm}^{-1}$ and $4000 \text{ cm}^{-1}$ is particularly useful for studying interactions like hydrogen bonding. <a href="#">[9]</a> <a href="#">[10]</a>
Nuclear Magnetic Resonance ( $^1\text{H-NMR}$ ) Spectroscopy	Specific chemical shifts are observed for the aromatic protons of the benzene ring, the methyl group protons, and the amine protons, confirming the molecular structure. <a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

The determination of physicochemical properties is governed by standardized experimental protocols. The following sections detail the methodologies for measuring solubility and pKa.

### Determination of Thermodynamic (Equilibrium) Solubility

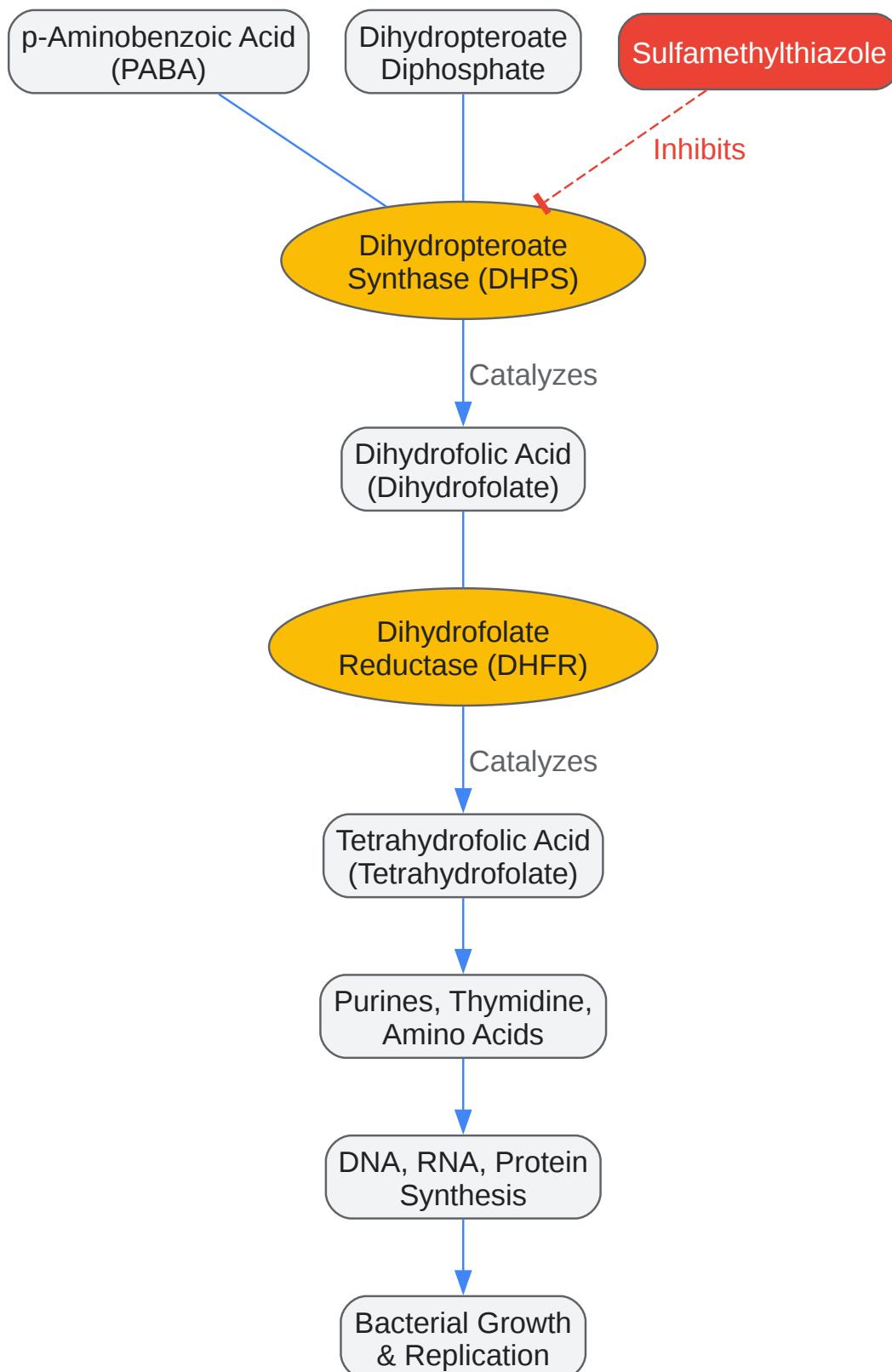
The shake-flask method is the gold standard for determining equilibrium solubility.[\[13\]](#)

**Principle:** This method measures the concentration of a saturated solution of a compound in a specific solvent, which is in equilibrium with the undissolved solid state of the compound.

**Detailed Methodology:**

- Preparation: An excess amount of the solid compound (**Sulfamethylthiazole**) is added to a flask containing a known volume of the solvent of interest (e.g., phosphate buffer pH 7.4, water). The solute and solvent must be pure.[14]
- Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14] Temperature must be strictly controlled.[14]
- Phase Separation: After agitation, the suspension is allowed to stand to permit the sedimentation of the excess solid. The saturated supernatant is then carefully separated from the undissolved solid by centrifugation or filtration.
- Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]
- Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or  $\mu$ g/L).



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Sulfamethylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211108#physical-and-chemical-properties-of-sulfamethylthiazole>]

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